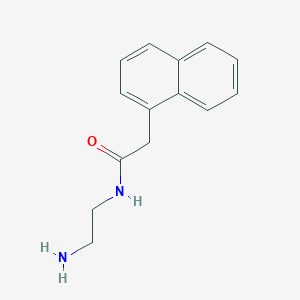

N-(2-Aminoethyl)-1-naphthylacetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c15-8-9-16-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWZEVNPRJDAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189856 | |

| Record name | N-(2-Aminoethyl)-2-naphthalen-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36321-43-4 | |

| Record name | N-(2-Aminoethyl)-1-naphthylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036321434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-2-naphthalen-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-AMINOETHYL)-1-NAPHTHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3LUK7H8QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Aminoethyl)-1-naphthylacetamide: Properties, Synthesis, and Analytical Considerations

Authored by: Gemini, Senior Application Scientist

Foreword: This technical guide provides a comprehensive overview of the chemical and physical properties of N-(2-Aminoethyl)-1-naphthylacetamide, a compound of interest in metabolic studies and as a potential building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesized resource for laboratory applications. We will delve into its known characteristics, propose a robust synthetic route, and outline modern analytical methodologies for its characterization and quantification.

Introduction and Chemical Identity

This compound is primarily recognized as a metabolite and impurity of Naphazoline, a sympathomimetic amine used as a decongestant[1][2][3]. Its chemical structure features a naphthalene moiety linked to an ethylenediamine through an acetamide bridge. This unique combination of a bulky, hydrophobic naphthalene group and a flexible, hydrophilic aminoethyl chain imparts specific physicochemical properties that are pertinent to its biological fate and analytical behavior.

The core identifiers for this compound are cataloged below for unambiguous reference in research and procurement activities.

| Identifier | Value |

| IUPAC Name | N-(2-aminoethyl)-2-(naphthalen-1-yl)acetamide[4][5] |

| CAS Number | 36321-43-4[4][5][6] |

| Molecular Formula | C₁₄H₁₆N₂O[4][5][6] |

| Molecular Weight | 228.29 g/mol [4][5][6] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN[4] |

| InChI Key | OJWZEVNPRJDAME-UHFFFAOYSA-N[4] |

| Synonyms | N-(2-Aminoethyl)-1-naphthaleneacetamide, Naphthylacetylethylenediamine[2][5][6] |

Physicochemical Properties: A Computational Overview

| Property | Computed Value |

| Molecular Weight | 228.29 g/mol [4] |

| Exact Mass | 228.126263138 Da[4] |

| Topological Polar Surface Area | 55.1 Ų[4][7] |

| Hydrogen Bond Donor Count | 2[4] |

| Hydrogen Bond Acceptor Count | 2[7] |

| Rotatable Bond Count | 5[4] |

| LogP (Predicted) | 1.5 |

These computed values suggest that this compound is a moderately polar molecule with the potential for hydrogen bonding, which may influence its solubility in various solvents. For long-term storage, refrigeration at 2-8°C is recommended to maintain its integrity[2].

Synthesis Protocol: A Proposed Amidation Route

A validated, step-by-step synthesis protocol for this compound is not explicitly detailed in the current body of literature. However, based on fundamental principles of organic chemistry and established methods for amide bond formation, a reliable synthetic route can be devised starting from 1-naphthaleneacetic acid and ethylenediamine[8][9]. The following protocol describes a carbodiimide-mediated coupling reaction, a common and efficient method for amide synthesis.

Materials and Reagents

-

1-Naphthaleneacetic acid (1-NAA)

-

Ethylenediamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Step-by-Step Synthesis Procedure

-

Activation of 1-Naphthaleneacetic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-naphthaleneacetic acid (1.0 eq) in anhydrous DCM.

-

Add EDC (1.2 eq) and NHS (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the active NHS ester. The progress of the activation can be monitored by thin-layer chromatography (TLC).

-

-

Amide Bond Formation:

-

In a separate flask, dissolve ethylenediamine (2.0 eq, to favor mono-acylation) in anhydrous DCM.

-

Slowly add the solution of the activated 1-naphthaleneacetic acid to the ethylenediamine solution at 0°C (ice bath) to control the exothermic reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and NHS) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

-

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Analytical Methodologies

The analysis of this compound in various matrices, such as biological fluids or as an impurity in pharmaceutical formulations, requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the technique of choice for this purpose[10][11].

Sample Preparation: A Modified QuEChERS Approach

For the analysis of this compound in complex matrices like fruits and vegetables, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for extraction and cleanup[11][12].

-

Extraction: Homogenize the sample and extract with acidified acetonitrile. The addition of salts such as magnesium sulfate and sodium acetate facilitates the partitioning of the analyte into the organic phase.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant from the extraction step is further cleaned up using a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate to remove interfering matrix components.

-

Final Preparation: The cleaned extract is then filtered through a 0.22 µm membrane prior to LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatography: Reverse-phase HPLC using a C18 column is suitable for the separation of this compound from other components. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve peak shape and ionization efficiency, is recommended.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. The precursor ion would be the protonated molecule [M+H]⁺, and specific product ions would be monitored for confirmation and quantification.

Analytical Workflow Diagram

Caption: General workflow for the analysis of this compound.

Biological Activity and Potential Research Applications

The primary documented biological relevance of this compound is as a metabolite of Naphazoline[1]. Understanding the metabolic fate of drugs is a critical aspect of pharmacology and toxicology.

While there is no direct evidence in the reviewed literature of this compound being a melatonin receptor agonist, the naphthalene scaffold is present in known melatonergic ligands such as Agomelatine[13]. The structural similarity suggests that this compound could be a candidate for screening against melatonin receptors (MT1 and MT2)[14][15][16]. Such studies would be valuable in exploring new therapeutic agents for sleep and circadian rhythm disorders.

Hypothetical Melatonin Receptor Signaling Pathway

Caption: A simplified diagram of the canonical melatonin receptor signaling pathway.

Safety, Handling, and Toxicological Profile

The hydrochloride salt of this compound is classified as harmful if swallowed, causing skin irritation and serious eye damage, and may cause respiratory irritation[7]. Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention[17].

A comprehensive toxicological profile for this compound is not available. Researchers should handle this compound with care, assuming it may have potential biological activity and toxicity.

Conclusion

This compound is a compound with defined chemical properties and significant relevance in the study of drug metabolism. While a wealth of experimental data is yet to be established, this guide provides a solid foundation for researchers by presenting its known characteristics, a plausible and detailed synthetic route, and robust analytical methodologies. The potential for this molecule to interact with biological targets such as melatonin receptors warrants further investigation, opening avenues for new discoveries in medicinal chemistry and pharmacology.

References

- 1. N-(2-AMINOETHYL)-2-(1-NAPHTHYL)ACETAMIDE | 36321-43-4 [chemicalbook.com]

- 2. clearsynth.com [clearsynth.com]

- 3. N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide_TargetMol [targetmol.com]

- 4. This compound | C14H16N2O | CID 181472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. This compound hydrochloride | C14H17ClN2O | CID 3056271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)- phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide – Oriental Journal of Chemistry [orientjchem.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Inclusion of 1-naphthylacetic acid and 2-(1-naphthyl)acetamide into three typical multiresidue methods for LC/MS/MS analysis of tomatoes and zucchini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurl-pesticides.eu [eurl-pesticides.eu]

- 13. researchgate.net [researchgate.net]

- 14. N‐(Anilinoethyl)amide Melatonergic Ligands with Improved Water Solubility and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a Potent and Orally Bioavailable Melatonin Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemicalbook.com [chemicalbook.com]

Synthesis of N-(2-Aminoethyl)-1-naphthylacetamide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-Aminoethyl)-1-naphthylacetamide, a compound of interest for researchers in drug development and chemical biology. The document delineates two primary synthetic pathways, offering detailed, step-by-step protocols for each. Emphasis is placed on the chemical principles underpinning the methodological choices, ensuring a blend of theoretical understanding and practical application. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, providing them with the necessary information to replicate and adapt these synthetic procedures.

Introduction

This compound is a derivative of 1-naphthaleneacetic acid, a compound belonging to the auxin family of plant hormones.[1] While its biological activities are a subject of ongoing research, its structural motif, combining a naphthalene core with an ethylenediamine linker, makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. This guide will explore the chemical synthesis of this molecule, providing a robust framework for its preparation in a laboratory setting.

Chemical Properties

A summary of the key chemical properties of the target compound is presented in Table 1.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(2-aminoethyl)-2-(naphthalen-1-yl)acetamide | [1] |

| CAS Number | 36321-43-4 | [2] |

| Molecular Formula | C₁₄H₁₆N₂O | [2] |

| Molecular Weight | 228.29 g/mol | [1] |

| Appearance | Off-white to pale beige solid | [3] |

| Solubility | Slightly soluble in DMSO and methanol | [3] |

Synthesis Pathways

The synthesis of this compound is fundamentally an amidation reaction, forming an amide bond between 1-naphthaleneacetic acid and ethylenediamine. Two principal pathways are presented here:

-

Pathway 1: Direct Amidation using a Coupling Agent. This method involves the direct reaction of the carboxylic acid and the amine, facilitated by a coupling agent that activates the carboxylic acid in situ.

-

Pathway 2: Acyl Chloride-Mediated Synthesis. This two-step approach first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Pathway 1: Direct Amidation with a Carbodiimide Coupling Agent

Direct amidation is an attractive route due to its operational simplicity. However, the direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures, which can lead to side reactions.[4] The use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), circumvents this issue by activating the carboxylic acid at room temperature.[5][6]

Mechanism: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide and a urea byproduct.[5]

Experimental Protocol: Direct Amidation

Materials:

-

1-Naphthaleneacetic acid (NAA)

-

Ethylenediamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-naphthaleneacetic acid (1.0 eq) in anhydrous DMF.

-

Add EDC·HCl (1.2 eq) to the solution and stir for 15 minutes at room temperature.

-

In a separate flask, dissolve ethylenediamine (1.5 eq) in anhydrous DCM.

-

Slowly add the ethylenediamine solution to the activated carboxylic acid mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate to afford pure this compound.

Pathway 2: Synthesis via 1-Naphthaleneacetyl Chloride

This pathway involves the initial conversion of 1-naphthaleneacetic acid to its more reactive acyl chloride derivative, 1-naphthaleneacetyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[7] The resulting acyl chloride is then reacted with ethylenediamine to form the amide.

Mechanism: The hydroxyl group of the carboxylic acid is replaced by a chlorine atom, a much better leaving group. The subsequent reaction with the amine is a nucleophilic acyl substitution, which is generally rapid and high-yielding.[6]

Experimental Protocol: Acyl Chloride-Mediated Synthesis

Part A: Synthesis of 1-Naphthaleneacetyl Chloride

Materials:

-

1-Naphthaleneacetic acid (NAA)

-

Thionyl chloride (SOCl₂)

-

Toluene, anhydrous

Procedure:

-

In a fume hood, suspend 1-naphthaleneacetic acid (1.0 eq) in anhydrous toluene.

-

Add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The crude 1-naphthaleneacetyl chloride is typically used in the next step without further purification.

Part B: Synthesis of this compound

Materials:

-

1-Naphthaleneacetyl chloride (from Part A)

-

Ethylenediamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve ethylenediamine (2.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a flask cooled to 0 °C.

-

Dissolve the crude 1-naphthaleneacetyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the amine solution under vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or silica gel column chromatography as described in Pathway 1.

Visualization of Synthesis Pathways

The following diagrams illustrate the two synthetic pathways described above.

Caption: Direct amidation pathway using a coupling agent.

Caption: Acyl chloride-mediated synthesis pathway.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the naphthyl protons, the methylene protons of the acetyl group, and the methylene protons of the ethylenediamine moiety. |

| ¹³C NMR | Resonances for the carbons of the naphthalene ring, the carbonyl carbon, and the aliphatic carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (primary and secondary amine), C=O stretching (amide I band), and N-H bending (amide II band).[8] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (228.29 g/mol ).[1] |

| Melting Point | A sharp melting point range consistent with a pure compound. |

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Safety Information for Key Reagents

| Reagent | Hazards | Recommended Precautions | Reference |

| 1-Naphthaleneacetic acid | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation. | Wear protective gloves, eye protection, and a face shield. Use in a well-ventilated area. | [9][10][11][12] |

| Ethylenediamine | Flammable liquid and vapor, toxic in contact with skin, causes severe skin burns and eye damage, may cause allergic skin reaction and respiratory sensitization. | Wear protective gloves, clothing, eye and face protection. Keep away from heat and ignition sources. | [13][14][15][16] |

| Thionyl chloride | Causes severe skin burns and eye damage, harmful if inhaled. Reacts violently with water. | Handle in a fume hood with extreme care. Wear appropriate personal protective equipment. | [7] |

| EDC·HCl | Causes serious eye irritation. | Avoid contact with eyes, skin, and clothing. | [5] |

Conclusion

The synthesis of this compound can be reliably achieved through either direct amidation using a coupling agent or via an acyl chloride intermediate. The choice of pathway will depend on the available reagents, the desired scale of the reaction, and the sensitivity of other functional groups in more complex substrates. This guide provides the foundational knowledge and practical protocols for the successful synthesis and characterization of this valuable chemical entity.

References

- 1. This compound | C14H16N2O | CID 181472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ee.bloomtechz.com [ee.bloomtechz.com]

- 8. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Naphthaleneacetic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. phytotechlab.com [phytotechlab.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. carlroth.com [carlroth.com]

- 14. thermofishersci.in [thermofishersci.in]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to N-(2-Aminoethyl)-1-naphthylacetamide (CAS 36321-43-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(2-Aminoethyl)-1-naphthylacetamide, a compound of significant interest in pharmaceutical research and development. Identified primarily as a process impurity and potential metabolite of Naphazoline, understanding its chemical properties, synthesis, and biological implications is critical for quality control and regulatory compliance in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 36321-43-4, is an organic compound featuring a naphthalene ring linked to an acetamide group which, in turn, is substituted with an aminoethyl side chain.[1][2] This structure imparts both aromatic and basic properties to the molecule, influencing its solubility and reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O | [3] |

| Molecular Weight | 228.29 g/mol | [3] |

| IUPAC Name | N-(2-aminoethyl)-2-(naphthalen-1-yl)acetamide | [3] |

| Synonyms | Naphazoline EP Impurity A, Naphazoline USP Related Compound A, Naphthylacetylethylenediamine | [1][4] |

| Appearance | Off-White to Pale Beige Solid | [5] |

| Storage | Recommended at 2-8°C for long-term stability | [4] |

Synthesis Pathway and Rationale

While specific, detailed protocols for the direct synthesis of this compound are not extensively published in peer-reviewed literature, a logical and efficient synthesis can be devised based on established organic chemistry principles. The most direct approach involves the acylation of ethylenediamine with a derivative of 1-naphthaleneacetic acid.

A plausible synthetic route would be the reaction of 1-naphthaleneacetic acid with a suitable activating agent, such as thionyl chloride or a carbodiimide, to form a reactive intermediate. This intermediate is then reacted with an excess of ethylenediamine. The excess of ethylenediamine is crucial to favor the formation of the desired mono-acylated product over the di-acylated byproduct.

Diagram of Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Activation of 1-Naphthaleneacetic Acid: In a round-bottom flask under an inert atmosphere, dissolve 1-naphthaleneacetic acid in a suitable anhydrous solvent (e.g., dichloromethane). Add a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP). Stir the mixture at room temperature for 1-2 hours to form the activated ester.

-

Acylation Reaction: In a separate flask, dissolve a significant molar excess (e.g., 5-10 equivalents) of ethylenediamine in an appropriate solvent. Slowly add the activated ester solution from step 1 to the ethylenediamine solution with vigorous stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if a carbodiimide was used). The filtrate can then be washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the desired this compound.

Biological Context and Mechanism of Action

This compound is recognized as a key impurity in the production of Naphazoline.[1][4] Naphazoline is a potent sympathomimetic agent that functions as an alpha-adrenergic receptor agonist.[6][7][8] It is widely used in over-the-counter nasal decongestants and ophthalmic solutions to induce vasoconstriction, thereby reducing swelling and redness.[6][9]

Given the structural similarity between this compound and Naphazoline, it is highly probable that the impurity also exhibits activity at adrenergic receptors. The core naphthalene and ethylamine moieties are key pharmacophoric features. It is hypothesized that this compound may act as a competitive ligand for alpha-adrenergic receptors, potentially with agonist or antagonist properties. However, its specific binding affinity and functional activity have not been extensively characterized in the public domain. The presence of this impurity in Naphazoline formulations necessitates its synthesis and characterization for use as a reference standard in quality control to ensure the safety and efficacy of the final drug product.

Diagram of Naphazoline's Signaling Pathway

Caption: Hypothesized signaling pathway for Naphazoline and its structurally related impurities.

Analytical Methodologies

The detection and quantification of this compound as an impurity in Naphazoline drug substances and products are crucial for quality control. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Accurately weigh and dissolve the Naphazoline sample in a suitable diluent, such as a mixture of acetonitrile and water, to a known concentration. Prepare a series of calibration standards of this compound in the same diluent.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically suitable for separating Naphazoline from its impurities.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is effective. The gradient program should be optimized to achieve good resolution between the parent drug and the impurity.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for these compounds.[10]

-

Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Naphazoline and this compound need to be determined by infusing standard solutions of each compound into the mass spectrometer.

-

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Applications in Research and Drug Development

The primary application of this compound is as a certified reference material for the quality control of Naphazoline.[1] Its availability is essential for:

-

Analytical Method Development and Validation: Used to establish the specificity, linearity, accuracy, and precision of analytical methods for impurity profiling.

-

Stability Studies: Monitoring the formation of this compound as a potential degradant in Naphazoline formulations under various stress conditions.

-

Pharmacokinetic and Toxicological Studies: While not its primary use, the pure compound could be utilized in research to understand the specific biological effects and safety profile of this impurity.

Safety and Handling

Based on available safety data for the hydrochloride salt of this compound, the compound is considered harmful if swallowed, causes skin irritation, and can cause serious eye damage.[11] It may also cause respiratory irritation.[11] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. Naphazoline EP Impurity A | 36321-43-4 | SynZeal [synzeal.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C14H16N2O | CID 181472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Naphazoline | C14H14N2 | CID 4436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. What is the mechanism of Naphazoline Hydrochloride? [synapse.patsnap.com]

- 9. Naphazoline - Wikipedia [en.wikipedia.org]

- 10. Inclusion of 1-naphthylacetic acid and 2-(1-naphthyl)acetamide into three typical multiresidue methods for LC/MS/MS analysis of tomatoes and zucchini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound hydrochloride | C14H17ClN2O | CID 3056271 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Potential of N-(2-Aminoethyl)-1-naphthylacetamide: A Technical Guide for Researchers

Abstract

N-(2-Aminoethyl)-1-naphthylacetamide, a structurally intriguing molecule, stands at the intersection of several promising avenues of biomedical research. While historically noted as a metabolite of the vasoconstrictor Naphazoline, its inherent chemical features—a naphthalene core, a flexible ethylenediamine linker, and an acetamide group—suggest a far broader range of potential applications. This technical guide provides an in-depth exploration of the prospective research applications of this compound, offering a scientifically grounded framework for its investigation as a novel melatonin receptor ligand, a fluorescent probe for cellular imaging, a candidate for neuroprotective agent development, and a potential scaffold for anticancer therapeutics. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings for these applications but also detailed, actionable experimental protocols to facilitate future research and discovery.

Introduction: Beyond a Metabolite

This compound (Chemical Formula: C₁₄H₁₆N₂O) is a small molecule that has largely remained in the shadow of its parent compound, Naphazoline.[1][2] However, a deeper analysis of its structure reveals a versatile scaffold with significant potential for biological activity. The naphthalene moiety provides a rigid, aromatic core known for its fluorescent properties and its ability to interact with hydrophobic pockets in proteins.[3][4] The ethylenediamine linker offers conformational flexibility and sites for hydrogen bonding, while the acetamide group can participate in crucial interactions with biological targets. This unique combination of features positions this compound as a compelling candidate for investigation in several key areas of modern pharmacology and chemical biology.

Potential as a Melatonin Receptor Ligand

The structural similarity of this compound to known melatonin receptor ligands, particularly those in the N-(anilinoethyl)amide class, presents a compelling case for its investigation as a modulator of the melatonergic system.[5][6] Melatonin receptors, MT1 and MT2, are G-protein coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms, sleep, and various other physiological processes.[7]

Structural Rationale and Hypothesis

The N-(substituted-anilinoethyl)amido scaffold has been successfully exploited to develop potent and selective melatonin receptor ligands.[8] In these compounds, an aromatic group attached to an ethylamine-amide chain is a key pharmacophoric element. This compound shares this core structure, with the naphthalene group serving as the aromatic component. The size and lipophilicity of the naphthalene moiety may influence binding affinity and selectivity for MT1 versus MT2 receptors.

Hypothesized Signaling Pathway

Caption: Proposed mechanism of action at melatonin receptors.

Experimental Workflow: Assessing Melatonin Receptor Affinity

A radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor.[9]

Experimental Protocol: Radioligand Competition Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing human MT1 or MT2 receptors.

-

Harvest cells and prepare cell membranes by homogenization and centrifugation.[10]

-

Determine protein concentration of the membrane preparation using a BCA assay.

-

-

Competition Binding Assay:

-

In a 96-well plate, combine cell membranes (10-20 µg of protein) with a fixed concentration of the radioligand 2-[¹²⁵I]-iodomelatonin (typically at its Kd value).[11]

-

Add increasing concentrations of this compound (e.g., from 1 pM to 10 µM).

-

For non-specific binding control wells, add a high concentration of a known non-radioactive ligand (e.g., 10 µM melatonin).

-

Incubate the plate at 37°C for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ (the concentration of the compound that inhibits 50% of radioligand binding) from the curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Parameter | Hypothetical Value (MT1) | Hypothetical Value (MT2) |

| IC₅₀ | 50 nM | 200 nM |

| Ki | 25 nM | 100 nM |

| Selectivity | 4-fold for MT1 | |

| Table 1: Hypothetical binding affinity data for this compound at human melatonin receptors. |

Application as a Fluorescent Probe for Cellular Imaging

The intrinsic fluorescence of the naphthalene moiety makes this compound a promising candidate for development as a fluorescent probe for cellular imaging.[4][12] Naphthalene derivatives are known for their high quantum yields and photostability, making them suitable for various fluorescence-based applications.[3]

Rationale for Fluorescent Properties

The extended π-system of the naphthalene ring is responsible for its ability to absorb and emit light. The substitution pattern on the naphthalene ring, as well as the local environment (e.g., solvent polarity, binding to a macromolecule), can influence its photophysical properties, such as excitation and emission wavelengths, quantum yield, and fluorescence lifetime. The ethylenediamine linker provides a potential site for conjugation to other molecules or for interaction with specific cellular components, which could lead to changes in its fluorescent signal upon binding.

Workflow for Characterizing and Utilizing as a Fluorescent Probe

Caption: Workflow for fluorescent probe development and application.

Experimental Protocol: Characterization of Fluorescent Properties

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a series of dilutions in the desired solvent for analysis.

-

-

Absorbance Spectroscopy:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the compound to determine its maximum absorption wavelength (λ_max).

-

-

Fluorescence Spectroscopy:

-

Using a fluorometer, excite the sample at its λ_max and measure the fluorescence emission spectrum to determine the maximum emission wavelength.[13]

-

Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

-

-

Cellular Imaging:

-

Culture a suitable cell line (e.g., HeLa or SH-SY5Y) on glass coverslips.

-

Incubate the cells with a working concentration of this compound (determined from cytotoxicity assays) for a specific duration.

-

Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

-

Fix the cells with 4% paraformaldehyde (optional).

-

Mount the coverslips on microscope slides and visualize the cellular localization of the probe using a fluorescence microscope with appropriate filter sets.[14]

-

| Photophysical Property | Hypothetical Value |

| λ_abs (max) | 280 nm |

| λ_em (max) | 340 nm |

| Quantum Yield (Φ) | 0.45 |

| Stokes Shift | 60 nm |

| Table 2: Hypothetical photophysical properties of this compound. |

Potential as a Neuroprotective Agent

Several compounds containing a naphthalene scaffold have demonstrated neuroprotective effects in various models of neuronal injury.[14] This suggests that this compound may also possess neuroprotective properties, potentially through antioxidant or anti-inflammatory mechanisms.

Rationale for Neuroprotective Activity

The proposed neuroprotective effects could stem from the ability of the naphthalene ring to scavenge reactive oxygen species (ROS) or to modulate signaling pathways involved in neuronal survival and apoptosis. The overall structure of the molecule may allow it to interact with targets that are implicated in neurodegenerative processes.

Experimental Protocol: In Vitro Neuroprotection Assay

The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurotoxicity and neuroprotection.[15]

-

Cell Culture:

-

Culture SH-SY5Y cells in a suitable medium.

-

Seed the cells in 96-well plates at an appropriate density.

-

-

Induction of Neuronal Damage:

-

Induce neurotoxicity by exposing the cells to a known neurotoxin, such as 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease or hydrogen peroxide (H₂O₂) for inducing oxidative stress.[16]

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specific period before adding the neurotoxin.

-

Include control groups (untreated cells, cells treated with the neurotoxin alone, and cells treated with the compound alone).

-

-

Assessment of Cell Viability:

-

After the treatment period, assess cell viability using the MTT assay. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[17]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the concentration at which this compound provides significant protection against the neurotoxin-induced cell death.

-

| Treatment Group | Hypothetical Cell Viability (%) |

| Control | 100% |

| Neurotoxin (e.g., 6-OHDA) | 50% |

| Neurotoxin + 1 µM Compound | 65% |

| Neurotoxin + 10 µM Compound | 85% |

| Table 3: Hypothetical results of an in vitro neuroprotection assay. |

Potential as an Anticancer Agent

Naphthalene and its derivatives have been investigated for their potential as anticancer agents, with some demonstrating significant cytotoxic activity against various cancer cell lines.[18][19] The planar aromatic structure of the naphthalene ring can facilitate intercalation into DNA or binding to the active sites of enzymes involved in cancer cell proliferation.

Rationale for Anticancer Activity

The potential anticancer activity of this compound could be mediated through various mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, or interference with key signaling pathways that are dysregulated in cancer.

Experimental Protocol: In Vitro Cytotoxicity Screening (NCI-60)

The National Cancer Institute's (NCI) 60-human tumor cell line screen is a valuable tool for identifying and characterizing novel anticancer compounds.[20][21]

-

Compound Submission:

-

Submit a sample of this compound to the NCI for screening.[22]

-

-

Single-Dose Screening:

-

The compound is initially tested at a single high concentration (10⁻⁵ M) against the 60 cell lines.

-

The effect on cell growth is measured and reported as a percentage of growth relative to untreated controls.

-

-

Five-Dose Screening:

-

If the compound shows significant activity in the single-dose screen, it will be advanced to a five-dose screen to determine its potency (GI₅₀, TGI, and LC₅₀).

-

-

Data Analysis:

-

The results are presented as a mean graph of the percent growth inhibition.

-

The data can be analyzed using the COMPARE algorithm to identify compounds with similar patterns of activity, which can provide insights into the mechanism of action.

-

| Parameter | Definition |

| GI₅₀ | Concentration causing 50% growth inhibition |

| TGI | Concentration causing total growth inhibition |

| LC₅₀ | Concentration causing 50% cell death |

| Table 4: Key parameters from the NCI-60 screen. |

Synthesis of this compound

A reliable and scalable synthesis is crucial for the further investigation of this compound. The following is a general procedure based on standard amide bond formation reactions.[2][23]

Synthetic Scheme

Caption: General synthetic route to this compound.

Experimental Protocol: Amide Coupling

-

Activation of Carboxylic Acid:

-

Dissolve 1-naphthylacetic acid in an anhydrous solvent such as dimethylformamide (DMF).

-

Add a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) and an activator (e.g., hydroxybenzotriazole, HOBt).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

-

Amine Addition:

-

Slowly add a solution of ethylenediamine in DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Conclusion and Future Directions

This compound is a molecule with significant untapped potential. Its structural features suggest promising applications as a melatonin receptor ligand, a fluorescent probe, a neuroprotective agent, and an anticancer compound. This guide provides a comprehensive framework for initiating research into these areas, complete with detailed experimental protocols. Future studies should focus on systematically evaluating these potential applications, determining the structure-activity relationships of related analogs, and elucidating the underlying mechanisms of action. The exploration of this compound and its derivatives could lead to the development of novel tools for biomedical research and potentially new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-naphthylacetamide [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(Anilinoethyl)amides: design and synthesis of metabolically stable, selective melatonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(substituted-anilinoethyl)amides: design, synthesis, and pharmacological characterization of a new class of melatonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of the ligand binding and signaling mechanism of melatonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A naphthalene–phenanthro[9,10- d ]imidazole-based π-conjugated molecule with a self-assembly-induced tuneable multiple fluorescence output exhibits ar ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00806E [pubs.rsc.org]

- 14. Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scialert.net [scialert.net]

- 18. acgpubs.org [acgpubs.org]

- 19. researchgate.net [researchgate.net]

- 20. dctd.cancer.gov [dctd.cancer.gov]

- 21. NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide | Revvity [revvity.co.jp]

- 22. Submitting compounds and operational procedures for the NCI-60 - NCI [dctd.cancer.gov]

- 23. Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)- phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to N-(2-Aminoethyl)-1-naphthylacetamide: A Versatile Naphthalene-Based Fluorophore for Advanced Sensing Applications

Executive Summary

The naphthalene scaffold is a cornerstone in the design of fluorescent probes due to its inherent photophysical robustness, high quantum efficiency, and amenability to chemical modification.[1][2] This guide focuses on a specific derivative, N-(2-Aminoethyl)-1-naphthylacetamide (NAA-ED), a molecule possessing the key structural motifs for versatile application in chemical sensing and bioconjugation. While extensive research exists for the broader class of naphthalimide probes, this document synthesizes that foundational knowledge to present NAA-ED as a potent and accessible tool for researchers. We will dissect its core photophysical principles, explore its primary mechanisms of action, provide a field-proven experimental protocol for a key application—metal ion detection—and discuss its potential in pH sensing and bio-labeling. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage fluorescent technologies for sensitive and selective analyte detection.

Introduction to Naphthalene-Based Fluorescent Probes

Fluorescent probes are indispensable tools in modern science, enabling the visualization and quantification of chemical and biological processes with high sensitivity and spatiotemporal resolution.[3] The 1,8-naphthalimide family, in particular, has garnered significant attention for its excellent photostability, tunable emission spectra, and strong fluorescence in the visible region.[4][5]

This compound (NAA-ED) belongs to the broader class of naphthalene-based fluorophores. Its structure comprises two key components: the rigid, fluorescent 1-naphthylacetamide core and a flexible N-(2-aminoethyl) side chain. This side chain, containing both a secondary amide and a terminal primary amine, provides a reactive handle and a coordination site, making NAA-ED a prime candidate for targeted sensing applications.

Chemical Structure of this compound (NAA-ED)

Caption: Structure of this compound (NAA-ED).

Core Photophysical Principles

The utility of any fluorescent probe is dictated by its photophysical properties. These characteristics determine its brightness, sensitivity to the environment, and suitability for specific applications.

-

Absorption and Emission: NAA-ED, like other naphthalene derivatives, absorbs ultraviolet (UV) light and emits it at a longer wavelength in the visible spectrum. The difference between the maximum absorption and emission wavelengths is known as the Stokes shift. A large Stokes shift is advantageous as it minimizes self-absorption and improves the signal-to-noise ratio. For the related compound 2-(1-naphthyl) acetamide, absorption maxima are typically observed around 280-290 nm, with fluorescence emission occurring in the 320-360 nm range, depending on the solvent.[6]

-

Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield corresponds to a brighter probe. The quantum yield of naphthalimide derivatives can range from very low (e.g., 0.01) to very high (e.g., 0.87), and is highly dependent on the solvent environment and the nature of chemical substituents.[7] For NAA-ED, the presence of the aminoethyl side chain may lead to quenching in its free state, resulting in a lower initial quantum yield that can be enhanced upon binding to a target analyte.

-

Fluorescence Lifetime (τ): The lifetime is the average time the molecule spends in the excited state before returning to the ground state. Typical fluorescence lifetimes for naphthalimides are in the range of 0.5 to 9 nanoseconds.[7] This parameter is often sensitive to the probe's local environment and can be used in advanced microscopy techniques (e.g., Fluorescence Lifetime Imaging Microscopy, FLIM) to map changes in analyte concentration or cellular microenvironments.

Table 1: Expected Photophysical Properties of NAA-ED

(Based on data from related naphthalene[6] and naphthalimide[7] compounds)

| Property | Expected Range/Value | Significance in Sensing Applications |

| Absorption Max (λ_abs_) | ~280 - 300 nm | Dictates the required excitation wavelength. |

| Emission Max (λ_em_) | ~330 - 450 nm | Determines the color of the fluorescence signal. |

| Quantum Yield (ΦF) | 0.1 - 0.6 (Solvent Dependent) | Directly relates to the brightness and sensitivity of the probe. |

| Fluorescence Lifetime (τ) | 1 - 9 ns | Provides an additional dimension for sensing, independent of probe concentration. |

| Stokes Shift | 50 - 150 nm | A larger shift is desirable to reduce background interference. |

Mechanism of Action in Fluorescent Sensing

The design of NAA-ED, featuring a fluorophore linked to a receptor (the aminoethyl side chain), is a classic strategy for creating "turn-on" or "turn-off" sensors. The primary sensing mechanisms are predicted to be fluorescence quenching and modulation via intramolecular charge transfer.

Primary Mechanism: Fluorescence Quenching by Metal Ions

The ethylenediamine moiety on NAA-ED is an excellent chelator for various metal ions, particularly divalent transition metals like copper (Cu²⁺), nickel (Ni²⁺), and zinc (Zn²⁺).[5][8][9] Upon chelation, the metal ion can induce fluorescence quenching through several pathways, most commonly Photoinduced Electron Transfer (PET).

In the PET process, the lone pair of electrons on the amine nitrogen atoms can be transferred to the excited naphthalene fluorophore, quenching its fluorescence non-radiatively. When a metal ion binds to these amines, it lowers their electron-donating ability, blocking the PET pathway. This blockage "turns on" the fluorescence, leading to a significant increase in emission intensity. Conversely, certain paramagnetic metal ions like Cu²⁺ can quench fluorescence through dynamic or collisional quenching even after binding.[10][11] This "turn-off" response is also a valid and highly sensitive sensing mechanism.

Sensing Mechanism via Metal Ion Chelation

Caption: Proposed 'Turn-On' sensing mechanism via Photoinduced Electron Transfer (PET) inhibition.

Secondary Mechanism: pH Sensing

The terminal primary amine in the side chain is subject to protonation/deprotonation depending on the pH of the medium. Protonation of the amine can alter the electronic properties of the entire molecule, often leading to changes in both absorption and fluorescence spectra.[12] This makes NAA-ED a potential candidate for ratiometric or intensity-based pH sensing in relevant physiological or environmental ranges.

Application Protocol: Detection of Divalent Metal Ions (e.g., Cu²⁺)

This section provides a robust, step-by-step protocol for using NAA-ED to detect a target metal ion, using Cu²⁺ as an exemplar due to its well-known quenching capabilities.[10]

Rationale and Self-Validating System

The principle of this assay is fluorescence titration. The fluorescence intensity of a fixed concentration of NAA-ED is measured upon the addition of increasing concentrations of the metal ion. A selective probe will show a significant and proportional change in fluorescence with the target ion, but minimal to no change with other interfering ions. This built-in selectivity check is a core part of the protocol's self-validating nature. The choice of a buffered aqueous/organic mixture (e.g., HEPES/DMSO) ensures pH stability and probe solubility, critical for reproducible results.[13]

Materials and Reagents

-

This compound (NAA-ED)

-

Dimethyl sulfoxide (DMSO), spectroscopy grade

-

HEPES buffer (100 mM, pH 7.4)

-

Deionized water (18 MΩ·cm)

-

Copper(II) sulfate (CuSO₄) or Copper(II) chloride (CuCl₂)

-

Stock solutions (10 mM) of other metal salts for selectivity testing (e.g., NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, FeCl₃, NiCl₂)

-

Spectrofluorometer with quartz cuvettes

Step-by-Step Experimental Workflow

-

Preparation of Stock Solutions:

-

Probe Stock (1 mM): Dissolve 2.28 mg of NAA-ED in 10 mL of DMSO. Store in the dark at 4°C. The use of DMSO is critical for initial solubilization before dilution in aqueous buffers.[14]

-

Metal Ion Stocks (10 mM): Prepare individual 10 mM stock solutions of each metal salt in deionized water.

-

-

Determining Optimal Excitation/Emission Wavelengths:

-

Prepare a dilute solution of NAA-ED (e.g., 10 µM) in a 1:1 DMSO/HEPES buffer.

-

Record the absorption spectrum to find the absorption maximum (λ_abs_).

-

Set the excitation to λ_abs_ and record the emission spectrum to find the emission maximum (λ_em_). Use these wavelengths for all subsequent measurements.

-

-

Fluorescence Titration Experiment:

-

To a 2 mL quartz cuvette, add 1980 µL of 1:1 DMSO/HEPES buffer.

-

Add 20 µL of the 1 mM NAA-ED stock solution to achieve a final concentration of 10 µM. Mix well.

-

Record the initial fluorescence intensity (F₀) at λ_em_.

-

Sequentially add small aliquots (e.g., 2 µL) of the 10 mM Cu²⁺ stock solution. Mix thoroughly and allow the system to equilibrate for 1-2 minutes after each addition.

-

Record the fluorescence intensity (F) after each addition.

-

Continue until the fluorescence signal plateaus or is fully quenched.

-

-

Selectivity and Interference Study:

-

Prepare a series of 10 µM NAA-ED solutions as in the titration experiment.

-

To each solution, add a significant excess (e.g., 10 equivalents, final concentration 100 µM) of a single, different metal ion from the stock solutions.

-

Record the fluorescence intensity for each.

-

To a final tube, add the same excess of all interfering ions first, record the signal, and then add the target ion (Cu²⁺) to see if the response is maintained. A robust probe will respond selectively to the target even in a complex matrix.

-

Data Analysis

-

Titration Curve: Plot the fluorescence intensity (F) or the ratio F/F₀ as a function of the Cu²⁺ concentration.

-

Stern-Volmer Plot (for quenching): Plot F₀/F versus the concentration of the quencher ([Q]). For dynamic quenching, this should yield a linear plot according to the equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.[10][11]

-

Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (NAA-ED solution with no analyte) and k is the slope of the linear portion of the calibration curve at low analyte concentrations.[15]

Experimental Workflow Diagram

Caption: Step-by-step workflow for metal ion detection using NAA-ED.

Potential Applications and Future Directions

The functional design of NAA-ED opens avenues for several other advanced applications:

-

Bio-conjugation and Protein Labeling: The terminal primary amine is a nucleophile that can be readily conjugated to proteins, antibodies, or other biomolecules via activated esters (e.g., NHS esters) or isothiocyanates. This allows for the targeted delivery of the fluorophore to specific cellular locations or for use in fluorescence-based immunoassays.[16][17]

-

Live Cell Imaging: With appropriate validation for low cytotoxicity, NAA-ED could be used for imaging intracellular fluctuations of pH or metal ions.[12][13] Its naphthalene core offers a different spectral window compared to common fluorescein or rhodamine dyes, which can be advantageous in multi-color imaging experiments.

-

Drug Development: As an impurity of the drug Naphazoline, understanding its fluorescent properties is relevant for quality control and formulation studies.[14][18] Furthermore, fluorescent probes are used to monitor drug-target engagement and cellular metabolic activity.[17]

Conclusion

This compound is a structurally simple yet functionally potent fluorescent probe. By leveraging the well-established photophysics of the naphthalene core and the versatile chemistry of its aminoethyl side chain, it can be expertly applied as a sensitive and selective sensor for metal ions and pH. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to integrate NAA-ED into their experimental toolkit, driving innovation in analytical chemistry, cell biology, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Complex Activity and Sensor Potential toward Metal Ions in Environmental Water Samples of N-Phthalimide Azo-Azomethine Dyes [mdpi.com]

- 10. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. d-nb.info [d-nb.info]

- 14. N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide_TargetMol [targetmol.com]

- 15. researchgate.net [researchgate.net]

- 16. A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. clearsynth.com [clearsynth.com]

Unveiling the Auxin-Like Potential of N-(2-Aminoethyl)-1-naphthylacetamide: A Technical Guide for Discovery and Validation

Foreword: The Quest for Novel Plant Growth Regulators

The continuous pursuit of enhanced agricultural productivity and sophisticated research tools in plant biology necessitates the identification and characterization of novel plant growth regulators. Among these, auxins stand out for their profound influence on virtually every aspect of plant growth and development, from cell elongation and division to root initiation and fruit development.[1][2] While natural auxins like indole-3-acetic acid (IAA) are central to plant physiology, synthetic auxins such as 1-Naphthaleneacetic acid (NAA) have become invaluable tools in horticulture and agriculture for their stability and potent activity.[3][4] This guide embarks on a scientific exploration of a lesser-known compound, N-(2-Aminoethyl)-1-naphthylacetamide, examining its structural similarities to known auxins and proposing a comprehensive research framework to elucidate its potential as a novel plant growth regulator. This document is intended for researchers and scientists in the fields of plant science, chemical biology, and drug development, providing a technical roadmap for hypothesis-driven investigation.

The Chemical Identity of this compound

This compound is an organic compound with the molecular formula C14H16N2O. Its structure features a naphthalene ring, a core component of the synthetic auxin NAA, linked to an acetamide group which is further substituted with an aminoethyl group. While this compound is documented as a metabolite or impurity of the pharmaceutical agent Naphazoline, its biological activity in plants remains uncharacterized.[5][6]

| Property | Value | Source |

| Molecular Formula | C14H16N2O | PubChem |

| Molecular Weight | 228.29 g/mol | PubChem |

| IUPAC Name | N-(2-aminoethyl)-2-naphthalen-1-ylacetamide | PubChem |

| CAS Number | 36321-43-4 | ChemicalBook[7] |

| Physical State | Solid (Off-White to Pale Beige) | ChemicalBook[7] |

| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook[7] |

The structural relationship to 1-naphthaleneacetic acid (NAA) and 1-naphthaleneacetamide, a known synthetic auxin, provides a compelling rationale for investigating its potential auxin-like activities.[8][9] The presence of the naphthalene ring is a key structural feature shared with these active compounds.

The Canonical Auxin Signaling Pathway: A Framework for Investigation

To hypothesize how this compound might function as an auxin, we must first understand the established mechanism of auxin action at the molecular level. The primary auxin signaling pathway involves three main protein families: the TIR1/AFB F-box proteins (auxin receptors), the Aux/IAA transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[10][11]

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing their transcriptional activity.[12] When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[13][14][15] This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[16] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to regulate the expression of auxin-responsive genes, which in turn orchestrate a wide range of physiological responses such as cell elongation, root development, and apical dominance.[2][14][17]

Our central hypothesis is that this compound, due to its structural similarity to NAA, may be capable of binding to the TIR1/AFB-Aux/IAA co-receptor complex, thereby initiating the downstream signaling cascade.

Caption: Canonical auxin signaling pathway.

A Proposed Research Workflow for Functional Characterization

To systematically evaluate the auxin-like potential of this compound, a multi-tiered experimental approach is proposed. This workflow progresses from initial physiological screening to in-depth molecular and genetic analyses.

Caption: Proposed research workflow for functional characterization.

Tier 1: Physiological Bioassays for Auxin Activity

The initial step is to determine if this compound elicits hallmark auxin-like physiological responses in plants. Standard bioassays using model organisms like Arabidopsis thaliana are ideal for this purpose.[12]

3.1.1. Root Elongation Inhibition Assay

Auxins typically inhibit primary root growth at higher concentrations.[12][18] This dose-dependent response is a sensitive indicator of auxin activity.

Protocol:

-

Media Preparation: Prepare Murashige and Skoog (MS) agar plates containing a range of concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). Include a negative control (DMSO vehicle) and a positive control (NAA at the same concentrations).

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and place them on the prepared MS plates.

-

Incubation: Stratify the plates at 4°C for 2-3 days in the dark, then transfer them to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

-

Data Collection: After 7-10 days, photograph the plates and measure the primary root length of at least 20 seedlings per condition using image analysis software (e.g., ImageJ).

-

Analysis: Plot the average root length against the log of the concentration for both the test compound and NAA to compare their dose-response curves.

3.1.2. Adventitious Root Formation Assay

A key characteristic of auxins is their ability to stimulate the formation of adventitious roots from cuttings.[13][19]

Protocol:

-

Explant Preparation: Excise hypocotyls from 7-day-old light-grown Arabidopsis seedlings.

-

Treatment: Place the explants on MS agar plates containing the same concentration range of this compound and controls as in the root elongation assay.

-

Incubation: Incubate the plates in a growth chamber under continuous light at 22°C.

-

Data Collection: After 10-14 days, count the number of adventitious roots formed per explant.

-

Analysis: Compare the average number of adventitious roots across the different concentrations and between the test compound and NAA.

Tier 2: Molecular Analysis of Auxin-Responsive Gene Expression

If physiological effects are observed, the next step is to investigate whether these are correlated with changes in the expression of known auxin-responsive genes.

Protocol:

-

Seedling Treatment: Grow Arabidopsis seedlings in liquid MS medium for 7 days. Treat the seedlings with an effective concentration of this compound (determined from Tier 1 assays), NAA (positive control), or DMSO (negative control) for a short duration (e.g., 1-3 hours).

-

RNA Extraction and cDNA Synthesis: Harvest the seedlings, freeze them in liquid nitrogen, and extract total RNA. Synthesize cDNA from the RNA.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers for well-characterized early auxin-responsive genes (e.g., IAA1, IAA5, GH3.3). Use a housekeeping gene (e.g., ACTIN2) for normalization.

-

Analysis: Calculate the relative fold change in gene expression for each treatment compared to the DMSO control. A significant upregulation of these genes would provide strong evidence for the activation of the auxin signaling pathway.

Tier 3: In Vitro Biochemical Assays

To determine if this compound acts through the canonical auxin receptor, a direct binding assay is necessary.

Protocol:

-

Protein Expression and Purification: Express and purify recombinant TIR1 and a specific Aux/IAA protein (e.g., IAA7) from E. coli or another suitable expression system.

-

In Vitro Pull-Down or Surface Plasmon Resonance (SPR) Assay:

-

Pull-Down: Immobilize one protein (e.g., His-tagged TIR1) on beads and incubate with the other protein (e.g., GST-tagged Aux/IAA) in the presence of varying concentrations of this compound, IAA, or NAA. Analyze the pulled-down proteins by SDS-PAGE and western blotting.

-

SPR: Immobilize one protein on an SPR chip and flow the other protein over the surface in the presence of the test compounds. Measure the binding affinity.

-

-

Analysis: An increase in the interaction between TIR1 and Aux/IAA in the presence of this compound would indicate that it functions as a molecular glue, similar to natural and known synthetic auxins.[15]

Tier 4: Genetic Analysis with Auxin Signaling Mutants

The final validation step involves using genetic tools to confirm that the observed physiological responses are dependent on the canonical auxin signaling pathway.

Protocol:

-

Mutant Screening: Perform the root elongation inhibition assay (as in Tier 1) using Arabidopsis mutants that are deficient in auxin perception, such as the tir1-1 single mutant or higher-order tir1/afb mutants.[10][20][21]

-

Data Collection and Analysis: Compare the dose-response curves of the mutant lines to that of the wild-type (Col-0). If this compound acts through the TIR1/AFB pathway, the mutant lines should exhibit increased resistance (i.e., less root growth inhibition) to the compound, similar to their known resistance to IAA and NAA.

Interpretation of Potential Outcomes and Future Directions

The results from this comprehensive workflow will provide a clear picture of the auxin-like activity of this compound.

| Experimental Tier | Positive Outcome | Interpretation | Negative Outcome | Interpretation |

| Tier 1: Physiological | Dose-dependent inhibition of root growth and promotion of adventitious rooting, similar to NAA. | The compound exhibits auxin-like physiological activity. | No significant effect on root growth or development. | The compound is likely not an auxin or its activity is below the tested range. |

| Tier 2: Molecular | Upregulation of early auxin-responsive genes (IAA, GH3). | The physiological effects are mediated by the canonical auxin signaling pathway. | No change in the expression of auxin-responsive genes. | The observed physiological effects (if any) are likely independent of the canonical auxin pathway. |

| Tier 3: Biochemical | Promotes the in vitro interaction between TIR1 and Aux/IAA proteins. | The compound directly binds to the TIR1/AFB-Aux/IAA co-receptor complex. | Fails to promote the TIR1-Aux/IAA interaction. | The compound does not act as a molecular glue for this specific receptor-repressor pair. It may act on other receptors or through a different mechanism. |

| Tier 4: Genetic | tir1/afb mutants show resistance to the compound. | The compound's in vivo activity is dependent on the TIR1/AFB receptor family. | tir1/afb mutants show wild-type sensitivity. | The compound acts through a non-TIR1/AFB-mediated pathway. |

A positive outcome across all tiers would strongly support the classification of this compound as a novel synthetic auxin. This would open avenues for its potential application in agriculture and as a new chemical tool for studying auxin biology. A negative or mixed outcome would be equally valuable, suggesting that the structural requirements for auxin activity are more nuanced than a simple naphthalene core, or that the compound may have an alternative mode of action, warranting further investigation.

Conclusion

The structural analogy between this compound and established synthetic auxins like NAA presents a compelling, hypothesis-driven opportunity for scientific discovery. While currently uncharacterized in the plant sciences, a systematic investigation following the technical guide outlined herein will definitively elucidate its potential as a novel plant growth regulator. This endeavor exemplifies the rational approach to discovering new bioactive molecules, leveraging existing knowledge of signaling pathways and established experimental protocols to explore the vast chemical space for tools that can benefit both basic research and applied agricultural science.

References

- 1. Auxin - GeeksforGeeks [geeksforgeeks.org]

- 2. What is the Role of Auxin in Plants? - Dora Agri-Tech [doraagri.com]

- 3. Introduction to 1-Naphthaleneacetic Acid: A Pivotal Plant Growth Regulator [hbjrain.com]

- 4. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]